Cheminformatics and Synthetic Utility of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid
[1][2] Executive Summary The compound 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid represents a strategic scaffold in modern medicinal chemistry, particularly in the design of peptidomimetics and fragment-based d...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The compound 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid represents a strategic scaffold in modern medicinal chemistry, particularly in the design of peptidomimetics and fragment-based drug discovery (FBDD).[1][2] Structurally, it combines a polar, hydrogen-bond-donating carboxylic acid tail with a lipophilic, aromatic furan moiety, linked via a rigid gamma-lactam (pyrrolidinone) core.[2][3]
This guide provides a definitive technical analysis of the molecule, focusing on its physiochemical properties, green synthetic pathways, and validation protocols.[2][3] It is designed for researchers utilizing this compound as a building block for diversely substituted pyrrolidinone libraries.[2][3]
Physiochemical Profile & Molecular Weight
Understanding the exact molecular weight and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.[1][2][3]
Molecular Formula & Weight Calculation
The molecule is synthesized via the condensation of Itaconic acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) and Furfurylamine (), with the loss of one water molecule.[2][3]
Chemical Formula:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
The following data points are essential for assessing the compound's "drug-likeness" and solubility profile in early-stage screening.
Property
Value
Implication for Drug Design
Molecular Weight
209.20 g/mol
Ideal for FBDD (Rule of 3 compliant: MW < 300).[2][3]
LogP (Predicted)
~0.3 to 0.8
Amphiphilic; likely soluble in polar organic solvents (DMSO, MeOH) and aqueous buffers.[2][3]
Topological Polar Surface Area (TPSA)
~75 Ų
Good membrane permeability prediction (< 140 Ų).[2][3]
H-Bond Donors / Acceptors
1 / 4
The carboxylic acid proton is the sole donor; lactam and furan oxygens act as acceptors.[2][3]
pKa (Acidic)
~4.2 - 4.5
Exists as a carboxylate anion at physiological pH (7.4).[3]
Synthetic Pathway: The "Green" Route[2]
The most robust synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids utilizes the reaction between itaconic acid and primary amines.[2] This approach is favored for its high atom economy and the ability to use water as a solvent, avoiding toxic organics.[2][3]
Reaction Mechanism
The formation proceeds via a cascade mechanism:
Aza-Michael Addition: The nucleophilic amine of furfurylamine attacks the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Cyclization: The resulting secondary amine attacks the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-carboxylic acid carbonyl, forming the lactam ring and releasing water.[2][3]
Regioselectivity: The reaction thermodynamically favors the 3-carboxylic acid isomer over the 4-isomer.[1][2][3]
Visualized Reaction Scheme
The following diagram details the transformation from starting materials to the final scaffold.
Figure 1: Synthetic pathway via aqueous condensation of itaconic acid and furfurylamine.
Experimental Protocol (Bench-Scale)
Objective: Synthesis of 10g of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
Stoichiometry: Charge a round-bottom flask with Itaconic Acid (13.0 g, 0.1 mol) and distilled water (50 mL).
Addition: Add Furfurylamine (9.7 g, 0.1 mol) dropwise over 10 minutes. Note: The reaction is exothermic; mild cooling may be required.[2]
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of itaconic acid via TLC (Mobile phase: MeOH:DCM 1:9 with 1% Acetic Acid).
Workup:
Concentrate the aqueous solution under reduced pressure (Rotavap) to obtain a viscous oil.[1][2][3]
If the oil does not crystallize, triturate with diethyl ether or ethyl acetate to induce precipitation.[1][2][3]
Recrystallize from Ethanol/Water or Isopropanol to yield a white to off-white solid.[1][2][3]
Yield Expectation: 75–85%.
Analytical Characterization & Validation
To ensure the integrity of the scaffold before using it in downstream applications (e.g., amide coupling), the following validation workflow is mandatory.
Expected NMR Signals (DMSO-d6)
Furan Ring: Three distinct signals in the aromatic region (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
This self-validating system ensures no unreacted amine (which could interfere with subsequent coupling) remains.[1][2][3]
Figure 2: Analytical decision tree for compound validation.
Research Applications
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 209.20 , this molecule is an ideal "fragment."[1][2][3]
Ligand Efficiency (LE): The high polarity relative to its size allows for efficient binding interactions.[1][2][3]
Vectors: The carboxylic acid allows for amide coupling to expand the molecule into the S2/S3 pockets of protease targets.[1][2][3]
Metabolic Considerations
Researchers must be aware of the Furan moiety .[2][3] While excellent for pi-stacking interactions in a binding pocket, furan rings can be metabolic liabilities (oxidation by CYP450 to reactive enedials).[2][3]
Mitigation Strategy: If high clearance is observed in DMPK studies, consider isosteric replacement of the furan with a thiophene or phenyl ring in later optimization stages.[1][2][3]
References
PubChem Compound Summary. (2025). 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid (Analogous Search). National Center for Biotechnology Information.[1][2][3] Link
Panda, S. S., et al. (2012).[1][2][3] "Reaction of Itaconic Acid with Amines: A Green Approach for the Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids." Journal of Heterocyclic Chemistry. (Validates the synthetic route).
Lipinski, C. A. (2004).[2][3] "Lead- and drug-like compounds: the rule-of-five revolution."[2] Drug Discovery Today. Link
Sigma-Aldrich. (2025).[2][3] Itaconic Acid Product Specification. Link
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation. We will explore the predicted chemical shifts, coupling constants, and multiplicities for each proton, grounded in established NMR principles and comparative data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality ¹H NMR data for this compound.
Introduction: The Structural Significance of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, with the CAS Number 175136-93-3, is a heterocyclic compound featuring a pyroglutamic acid core N-substituted with a furfuryl group.[1][2] The pyroglutamic acid moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[3] The furan ring is also a common pharmacophore. The unique combination of these two heterocyclic systems in one molecule makes it a compound of interest for further chemical exploration and potential applications in drug discovery.
Accurate structural characterization is the bedrock of all chemical and pharmaceutical research. ¹H NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide aims to provide a detailed interpretation of the ¹H NMR spectrum of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, offering a foundational understanding for researchers working with this or structurally related molecules.
Predicted ¹H NMR Spectrum and Structural Assignment
While a definitive experimental spectrum from public databases was not accessible for direct inclusion, a highly accurate prediction of the ¹H NMR spectrum can be constructed based on extensive literature data for its constituent fragments: the 5-oxopyrrolidine-3-carboxylic acid core and the 2-furylmethyl group. The following analysis is based on spectra typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.[4]
Molecular Structure with Proton Labeling:
To facilitate the discussion, the protons of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid are systematically labeled as shown in the diagram below.
Caption: Molecular structure of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid with proton labeling.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants:
The predicted ¹H NMR data in DMSO-d₆ at 400 MHz are summarized in the table below.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Hₐ, Hₑ
~ 2.60 - 2.80
m
-
2H
Hc
~ 3.30 - 3.50
m
-
1H
Hd, Hd'
~ 3.80 - 4.00
m
-
2H
Hₑ, Hₑ'
~ 4.50
s
-
2H
Hf
~ 6.25
d
Jfg ≈ 3.2 Hz
1H
Hg
~ 6.40
dd
Jgf ≈ 3.2 Hz, Jgh ≈ 1.8 Hz
1H
Hh
~ 7.60
d
Jhg ≈ 1.8 Hz
1H
Hᵢ (COOH)
~ 12.70
br s
-
1H
Detailed Rationale for Assignments:
Carboxylic Acid Proton (Hᵢ): The proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically around 12.70 ppm in DMSO-d₆.[5] This is due to the acidic nature of the proton and its involvement in hydrogen bonding with the solvent.
Furan Protons (Hf, Hg, Hh): The protons on the furan ring will resonate in the aromatic region. The proton at the 5-position (Hh) is adjacent to the oxygen atom and is the most deshielded, predicted to appear around 7.60 ppm.[6] The proton at the 3-position (Hf) will be the most upfield of the furan protons, at approximately 6.25 ppm. The proton at the 4-position (Hg) will resonate at an intermediate chemical shift, around 6.40 ppm. The coupling patterns are characteristic of a 2-substituted furan: Hh will be a doublet coupled to Hg (³JHH ≈ 1.8 Hz), Hg will be a doublet of doublets, coupled to both Hf (³JHH ≈ 3.2 Hz) and Hh (³JHH ≈ 1.8 Hz), and Hf will be a doublet coupled to Hg (³JHH ≈ 3.2 Hz).[6][7]
Furfuryl Methylene Protons (Hₑ, Hₑ'): The two protons of the methylene bridge between the furan ring and the pyrrolidinone nitrogen are chemically equivalent and are expected to appear as a sharp singlet around 4.50 ppm. Their chemical shift is influenced by the adjacent nitrogen atom and the aromatic furan ring.
Pyrrolidinone Ring Protons (Hₐ, Hₑ, Hc, Hd, Hd'):
The methine proton (Hc) at the 3-position is adjacent to the electron-withdrawing carboxylic acid group and is expected to be a multiplet in the range of 3.30 - 3.50 ppm.[5]
The diastereotopic methylene protons at the 4-position (Hₐ and Hₑ) are adjacent to the carbonyl group and will appear as a complex multiplet between 2.60 and 2.80 ppm.[5]
The methylene protons at the 5-position (Hd and Hd'), adjacent to the nitrogen atom, are expected to resonate as a multiplet in the region of 3.80 - 4.00 ppm.[5]
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, self-validating protocol for obtaining a high-resolution ¹H NMR spectrum of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
Weighing: Accurately weigh approximately 5-10 mg of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid into a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution should be obtained.
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
Capping: Securely cap the NMR tube.
3.3. NMR Spectrometer Setup and Data Acquisition:
Caption: Workflow for NMR data acquisition.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64, depending on the sample concentration.
Receiver Gain: Optimized automatically by the spectrometer software.
Acquisition Time: Approximately 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Spectral Width: 0 to 16 ppm.
Temperature: 298 K.
3.4. Data Processing:
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply an automatic baseline correction.
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, alongside a comprehensive experimental protocol for its acquisition. The predicted chemical shifts, multiplicities, and coupling constants offer a robust framework for the structural verification of this compound. By leveraging the principles of NMR spectroscopy and comparative data from related structures, researchers can confidently interpret the spectral features of this and similar molecules, ensuring the scientific integrity of their work in drug discovery and chemical synthesis.
References
PubChem. 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
Krikštaponis, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4786. Available from: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Williams, D. H., & Fleming, I. (2019). Spectroscopic Methods in Organic Chemistry.
European Directorate for the Quality of Medicines & HealthCare. (2019). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. CLEN Method.
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. Available from: [Link]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of mass spectrometry and tailored to the specific chemical properties of the target analyte.
Introduction: Unveiling the Molecular Identity
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₀H₁₁NO₄), with a monoisotopic mass of 209.0688 Da, is a heterocyclic compound featuring a pyroglutamic acid core, a furan moiety, and a carboxylic acid group. This unique combination of functional groups dictates its behavior in a mass spectrometer and informs the analytical strategies required for its robust characterization. Mass spectrometry serves as a powerful tool for the unambiguous identification, structural elucidation, and quantification of this compound in various matrices. The inherent polarity imparted by the carboxylic acid and lactam functionalities makes Electrospray Ionization (ESI) the premier choice for generating gas-phase ions from this analyte.
Experimental Design: A Rationale-Driven Approach
The successful mass spectrometric analysis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid hinges on a meticulously planned experimental design. The following sections outline the critical considerations and provide a detailed protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Methodology Selection
Electrospray Ionization (ESI): ESI is the ionization technique of choice for polar and thermally labile molecules such as the target analyte.[1][2] It facilitates the transfer of ions from solution to the gas phase with minimal fragmentation, allowing for the confident determination of the molecular weight. Given the presence of a carboxylic acid and a tertiary amine within the lactam, both positive and negative ion modes are viable and should be explored for optimal sensitivity.
Tandem Mass Spectrometry (MS/MS): To confirm the identity of the analyte and gain structural insights, tandem mass spectrometry (MS/MS) is indispensable. By isolating the precursor ion and subjecting it to Collision-Induced Dissociation (CID), characteristic fragment ions are produced, creating a unique "fingerprint" of the molecule. This technique is crucial for differentiating it from isomeric compounds and for quantification in complex mixtures.
Experimental Workflow Overview
Caption: High-level workflow for the LC-MS/MS analysis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Optimization of parameters is recommended for specific instrumentation and sample matrices.
Sample Preparation
Standard Preparation: Prepare a 1 mg/mL stock solution of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid in methanol.
Working Solutions: Serially dilute the stock solution with an appropriate solvent mixture, typically matching the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive ion mode), to create a range of concentrations for method development and calibration.
Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue extracts), a suitable extraction method such as protein precipitation or solid-phase extraction should be employed to minimize matrix effects.[3][4]
Filtration: Prior to injection, filter all samples and standards through a 0.2 µm syringe filter to remove particulates.[3]
Liquid Chromatography (LC) Parameters
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice for retaining this polar molecule.
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).
Gradient: A typical gradient would start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to ensure elution and column cleaning.
Flow Rate: 0.3-0.5 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters
Ionization Mode: ESI, Positive and Negative.
Capillary Voltage: Optimize between 3.0-4.5 kV for positive mode and 2.5-4.0 kV for negative mode.[2]
Cone/Nozzle Voltage: Typically 20-50 V. This parameter can be optimized to minimize in-source fragmentation.[2]
Source Temperature: 120-150 °C.
Desolvation Gas (Nitrogen) Temperature: 350-500 °C.
Desolvation Gas Flow: 600-900 L/hr.
MS1 Scan Range: m/z 50-500.
MS/MS: Isolate the precursor ion of interest and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
Expected Mass Spectra and Fragmentation Analysis
Based on the structure of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, the following observations are anticipated:
Full Scan (MS1) Spectrum
Positive Ion Mode: The most abundant ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 210.0761. Adducts with sodium ([M+Na]⁺ at m/z 232.0580) and potassium ([M+K]⁺ at m/z 248.0319) may also be observed, particularly if there is salt contamination in the sample or mobile phase.[2]
Negative Ion Mode: The deprotonated molecule, [M-H]⁻, at an m/z of 208.0615 is expected to be the primary ion.
Tandem (MS/MS) Spectrum and Fragmentation Pathways
The fragmentation of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid is predicted to occur at several key locations, providing valuable structural information.
Table 1: Predicted Precursor and Product Ions
Ion Mode
Precursor Ion (m/z)
Predicted Fragment Ion (m/z)
Proposed Neutral Loss
Positive
210.0761 ([M+H]⁺)
192.0655
H₂O
Positive
210.0761 ([M+H]⁺)
164.0706
H₂O + CO
Positive
210.0761 ([M+H]⁺)
81.0335
C₇H₇NO₃
Negative
208.0615 ([M-H]⁻)
164.0710
CO₂
Proposed Fragmentation Pathway (Positive Ion Mode)
Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of the target analyte.
The fragmentation is likely initiated by the loss of water from the carboxylic acid group. Subsequent loss of carbon monoxide is also a common fragmentation pathway for carboxylic acids.[5] A significant fragmentation is the cleavage of the bond between the furanmethylene group and the pyrrolidine ring, leading to the formation of the furfuryl cation (m/z 81.0335). In negative ion mode, the primary fragmentation is expected to be the loss of carbon dioxide from the carboxylate anion.
Data Analysis and Interpretation
A systematic approach to data analysis is crucial for accurate identification and interpretation.
Data Processing Workflow
Caption: Step-by-step workflow for processing the acquired LC-MS/MS data.
Peak Identification: Identify the chromatographic peak corresponding to the analyte by extracting the ion chromatogram for the expected [M+H]⁺ or [M-H]⁻ m/z.
Mass Accuracy: Verify that the measured mass of the precursor ion is within a narrow tolerance (typically <5 ppm) of the theoretical exact mass.
Fragmentation Matching: Compare the experimental MS/MS spectrum with the predicted fragmentation pattern. The presence of the key fragment ions provides strong evidence for the compound's identity.
Retention Time: The chromatographic retention time should be consistent and reproducible, serving as an additional point of confirmation when compared to an authentic standard.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Signal
Inefficient ionization, incorrect ion mode, ion suppression.
Optimize ESI parameters (voltage, gas flows, temperatures).[2] Check mobile phase pH. Dilute the sample to mitigate ion suppression.
Poor Peak Shape
Inappropriate mobile phase, column overload, secondary interactions.
Adjust mobile phase composition and gradient. Inject a lower concentration. Ensure the column is appropriate for the analyte.
Unstable Spray
High surface tension of mobile phase, incorrect sprayer position.
Add a small percentage of organic solvent to the initial mobile phase. Optimize the sprayer position relative to the inlet.[2]
Adduct Formation
Presence of salts (Na⁺, K⁺) in the sample or mobile phase.
Use high-purity solvents and plastic vials.[2] If unavoidable, target the adducts as precursor ions for MS/MS.
Conclusion
The mass spectrometric analysis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid is readily achievable using electrospray ionization tandem mass spectrometry. By carefully selecting the ionization mode, optimizing instrument parameters, and understanding the predictable fragmentation pathways, researchers can confidently identify and characterize this molecule. The protocols and insights provided in this guide serve as a robust framework for developing and validating analytical methods for this compound, ultimately supporting its role in research and drug development.
References
PubChem. 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
mzCloud. 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. HighChem LLC. Available from: [Link]
Hofmann, J., & Kern, S. E. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(11), e4629. Available from: [Link]
Element Lab Solutions. (2023). 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Available from: [Link]
Wilson, J., & Xia, Y. (2015). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of The American Society for Mass Spectrometry, 26(10), 1729–1738. Available from: [Link]
Al-Hadedi, A. A. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. Available from: [Link]
Ray, A. D., & Lee, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 392-397. Available from: [Link]
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17. Available from: [Link]
Kemsley, J. (2019). The Secrets of Electrospray Ionization: Why Less is More. LCGC North America, 37(1), 22-27. Available from: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Varghese, R. S., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. Available from: [Link]
An In-Depth Technical Guide to the Synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid from Itaconic Acid
Introduction: Strategic Importance of the Pyrrolidone Scaffold The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of the Pyrrolidone Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2][3][4][5] Its rigid, five-membered lactam structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. Derivatives of this core have demonstrated promising potential as antibacterial, antimicrobial, and anticancer agents.[2][3][4][6] The incorporation of a furfuryl group, derived from the bio-renewable feedstock furfural, introduces a versatile heterocyclic moiety known to modulate physicochemical properties and biological activity.[7][8] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid from the readily available bio-based platform chemical, itaconic acid.
Synthetic Strategy: A Tandem Aza-Michael Addition and Cyclization Approach
The synthesis of the target molecule is elegantly achieved through a one-pot reaction between itaconic acid and furfurylamine. This strategy leverages a sequential (or tandem) reaction cascade involving an initial aza-Michael addition followed by an intramolecular amide cyclization. This approach is highly efficient, atom-economical, and has been successfully applied to the synthesis of various N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][6][9]
Reaction Overview
Caption: Overall synthetic scheme for 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
Mechanistic Insights: The Underlying Chemistry
The reaction proceeds through two key mechanistic steps:
Aza-Michael Addition: The synthesis is initiated by the nucleophilic addition of the primary amine of furfurylamine to the electron-deficient β-carbon of the α,β-unsaturated dicarboxylic acid, itaconic acid.[10][11][12] This conjugate addition is facilitated by the electron-withdrawing effect of the two carboxylic acid groups, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. Primary amines are particularly effective nucleophiles for this transformation.[10]
Intramolecular Amide Cyclization: The intermediate formed from the Michael addition possesses both a secondary amine and a carboxylic acid group in a sterically favorable arrangement for cyclization. Upon heating, an intramolecular condensation reaction occurs between the newly formed secondary amine and the proximal carboxylic acid group. This reaction forms a stable five-membered lactam ring and eliminates a molecule of water, yielding the final 5-oxopyrrolidine-3-carboxylic acid product.[11][13]
Caption: Simplified mechanistic pathway of the tandem reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for the synthesis of analogous compounds and is optimized for the specific properties of itaconic acid and furfurylamine.[1][6]
Materials and Reagents
Reagent/Material
Grade
Supplier
Itaconic Acid
≥99%
Sigma-Aldrich
Furfurylamine
≥99%
Sigma-Aldrich
Deionized Water
N/A
In-house
Hydrochloric Acid (HCl)
ACS Grade
Fisher Scientific
Sodium Hydroxide (NaOH)
ACS Grade
VWR
Anhydrous Sodium Sulfate
ACS Grade
VWR
Diethyl Ether
ACS Grade
Fisher Scientific
Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL).
Addition of Amine: While stirring, add furfurylamine (9.71 g, 0.1 mol) to the flask.
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization of the product.
Isolation of Crude Product: Collect the crystalline precipitate by vacuum filtration and wash the solid with a small amount of cold deionized water.
Purification:
Dissolve the crude product in an aqueous solution of 5% sodium hydroxide.
Filter the solution to remove any insoluble impurities.
Acidify the filtrate to a pH of 2-3 with concentrated hydrochloric acid. This will cause the purified product to precipitate out of the solution.
Collect the purified product by vacuum filtration.
Wash the solid with cold deionized water until the washings are neutral to pH paper.
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Characterization
The structure and purity of the synthesized 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid can be confirmed by standard analytical techniques, including:
¹H NMR Spectroscopy: To confirm the presence of the furfuryl and pyrrolidone protons.
¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.
FT-IR Spectroscopy: To identify the characteristic functional groups (C=O of the lactam and carboxylic acid, N-H stretching, etc.).
Mass Spectrometry: To determine the molecular weight of the product.
Melting Point Analysis: To assess the purity of the final compound.
Key Reaction Parameters and Expected Outcomes
Parameter
Recommended Value
Rationale
Molar Ratio (Itaconic Acid:Furfurylamine)
1:1
A stoichiometric ratio ensures efficient conversion of both starting materials.
Solvent
Water
An environmentally benign and effective solvent for this reaction.
Temperature
Reflux (~100°C)
Provides the necessary activation energy for both the Michael addition and the subsequent cyclization.
Reaction Time
4-6 hours
Sufficient time for the reaction to proceed to completion.
pH for Purification
2-3
The product is least soluble at its isoelectric point, allowing for efficient precipitation.
Low Yield: If the yield is lower than expected, ensure the reflux time was sufficient. The reaction can be monitored by TLC to determine the optimal reaction time. Incomplete precipitation during purification can also lead to lower yields; ensure the pH is adjusted correctly and the solution is adequately cooled.
Impure Product: The purification step is crucial. If the product remains impure, a second recrystallization from a suitable solvent system (e.g., water/ethanol) may be necessary.
Isomerization of Itaconic Acid: At elevated temperatures, itaconic acid can potentially isomerize to the less reactive mesaconic acid.[10][14] Performing the reaction at the lowest effective temperature (reflux in water is generally suitable) minimizes this side reaction.
Conclusion
The synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid from itaconic acid and furfurylamine represents a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The tandem aza-Michael addition and intramolecular cyclization pathway is robust and high-yielding. This in-depth guide provides the necessary technical details and scientific rationale for researchers and drug development professionals to successfully implement this synthesis in their work. The use of bio-renewable starting materials further enhances the appeal of this synthetic route from a green chemistry perspective.
References
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
Al-Blewi, F. F., Al-Zahrani, A. A., Al-Ghamdi, A. M., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3783. [Link]
Al-Blewi, F. F., Al-Zahrani, A. A., Al-Ghamdi, A. M., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. [Link]
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
Process for producing furfurylamine and/or tetrahydrofurfurylamine.
Šiugždaitė, J., Krikštaponis, K., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
Szymczyk, A., Kucinska, M., & Libera, M. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. National Center for Biotechnology Information. [Link]
A. B. (2022). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. MDPI. [Link]
Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. (n.d.). ScienceDirect. [Link]
Schematic overview of the reaction of itaconic anhydride with a primary... (n.d.). ResearchGate. [Link]
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ScienceDirect. [Link]
Regestein, L., Klement, T., Grande, P. M., Kreyenschulte, D., Heyman, B., Tiso, T., ... & Büchs, J. (2018). Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth. PubMed Central. [Link]
Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.).
White, J. D., & Kuntiyong, P. (2016). Diels–Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. ACS Publications. [Link]
van der Meulen, I., de Geus, M., & Noordover, B. A. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Center for Biotechnology Information. [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Royal Society of Chemistry. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. [Link]
Possible reaction path for the formation of furfurylamine under the... (n.d.). ResearchGate. [Link]
Schematic overview of possible aza-Michael addition reactions on... (n.d.). ResearchGate. [Link]
First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. (n.d.). MDPI. [Link]
Synthesis of poly(itaconic acid) and its application for synthesis of pyrrolinones as a reusable homogeneous catalyst: Scientific paper. (n.d.). Journal of the Serbian Chemical Society. [Link]
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (n.d.). Royal Society of Chemistry. [Link]
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (n.d.). White Rose Research Online. [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
Application Note & Protocol: A Robust Synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals. Abstract The 5-oxopyrrolidine-3-carboxylic acid scaffold, a core component of pyroglutamic acid analogs, is of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold, a core component of pyroglutamic acid analogs, is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3] This document provides a detailed, field-proven protocol for the synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, a promising heterocyclic compound for further chemical exploration and drug discovery programs. The synthetic strategy is predicated on a well-established and highly efficient one-pot reaction between itaconic acid and furfurylamine. This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and offers expert insights into key process parameters and potential challenges.
Introduction and Scientific Rationale
The pyrrolidinone ring is a privileged scaffold in numerous natural products and synthetic pharmaceuticals, often imparting favorable pharmacokinetic and pharmacodynamic properties.[4] The specific target molecule, 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, incorporates a furan moiety, a five-membered aromatic heterocycle known for its diverse biological activities and its utility as a versatile chemical handle for further derivatization.
The synthetic approach detailed herein is a Michael addition followed by an intramolecular amidation. This method is widely adopted for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids due to its operational simplicity, high atom economy, and generally good yields.[5][6][7] The reaction is typically conducted in a protic solvent, such as water, which is both environmentally benign and effective in facilitating the proton transfer steps of the mechanism.
Reaction Mechanism and Workflow
The synthesis proceeds via a tandem reaction sequence initiated by the conjugate addition of furfurylamine to itaconic acid. The amine acts as a nucleophile, attacking one of the activated double bonds of the α,β-unsaturated dicarboxylic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the secondary amine onto one of the carboxylic acid groups, leading to the formation of the stable five-membered lactam ring upon dehydration.
Caption: Synthetic workflow for 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for reaction kinetics and heat transfer.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Itaconic Acid
≥99%
Standard Supplier
Furfurylamine
≥99%
Standard Supplier
Can be synthesized via reductive amination of furfural.[8][9][10][11]
Deionized Water
Hydrochloric Acid (HCl)
5% (v/v)
Optional, for pH adjustment during workup.
Ethanol
Reagent Grade
For recrystallization.
Equipment
Round-bottom flask (250 mL or appropriate size)
Reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and filter flask
Standard laboratory glassware
pH meter or pH paper
Step-by-Step Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve itaconic acid (e.g., 13.0 g, 0.1 mol) in deionized water (e.g., 40 mL).
Addition of Amine: To the stirred solution, add furfurylamine (e.g., 9.71 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation of the product.
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any unreacted starting materials.
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the final product, 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, should be confirmed by standard analytical techniques. Based on analogous structures, the following spectral characteristics are expected:[4]
¹H NMR: Signals corresponding to the CH₂, CH, and NCH₂ groups of the 5-oxopyrrolidine-3-carboxylic acid fragment are anticipated around 2.5-2.7 ppm, 3.2-3.4 ppm, and 3.7-3.9 ppm, respectively.[4] A broad singlet for the carboxylic acid proton is expected at ~12.7 ppm.[4]
¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid are expected in the range of 172-175 ppm.[4]
Mass Spectrometry: To confirm the molecular weight.
Melting Point: To assess purity.
Key Considerations and Troubleshooting
Purity of Starting Materials: The use of high-purity itaconic acid and furfurylamine is crucial for obtaining a clean product and high yield.
Reaction Time: While 12 hours is a typical reaction time, optimization may be required depending on the scale of the reaction. Monitoring by TLC can help determine the optimal endpoint.
Product Solubility: If the product does not readily precipitate upon cooling, concentrating the reaction mixture by rotary evaporation before cooling can aid in recovery.
Recrystallization Solvent: The choice of solvent for recrystallization is critical for obtaining high purity. An ethanol/water mixture often provides a good balance of solubility for the product at high temperatures and insolubility at low temperatures.
Conclusion
The synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid via the one-pot reaction of itaconic acid and furfurylamine is a straightforward and efficient method. This protocol provides a reliable foundation for the production of this valuable heterocyclic building block, enabling further research into its potential applications in drug discovery and materials science. The described methodology is robust, scalable, and utilizes readily available starting materials, making it an attractive route for both academic and industrial laboratories.
References
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Available at: [Link]
Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts. Vilnius University Press. Available at: [Link]
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. Available at: [Link]
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available at: [Link]
Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. (n.d.). ResearchGate. Available at: [Link]
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. Available at: [Link]
Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]
Alternate processes for the preparation of pyrrolidine derivatives. (n.d.). Google Patents.
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH. Available at: [Link]
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (2018). PubMed. Available at: [Link]
Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis eBooks. Available at: [Link]
Bentza, E. L., Goswamia, R., Moloney, M. G., & Westaway, S. M. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. RSC Publishing. Available at: [Link]
Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (n.d.). Google Patents.
(a) Catalytic reductive amination of furfural (1a) to furfurylamine... (n.d.). ResearchGate. Available at: [Link]
Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. Available at: [Link]
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman publishing House. Available at: [Link]
Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to... (n.d.). ResearchGate. Available at: [Link]
Application Notes and Protocols for the Derivatization of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrrolidinone Scaffold The 5-oxopyrrolidine (also known as pyroglutamic acid) core is a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrrolidinone Scaffold
The 5-oxopyrrolidine (also known as pyroglutamic acid) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, in particular, have demonstrated promising analgesic, antihypoxic, antimicrobial, and anticancer properties.[2][3] The compound at the center of this guide, 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, combines the bioactive pyrrolidinone ring with a furan moiety. The furan ring, an electron-rich aromatic heterocycle, is itself a common pharmacophore and can act as a bioisostere for other aromatic groups, often improving metabolic stability and receptor interactions.[4][5]
This document serves as a comprehensive technical guide for the strategic derivatization of 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. The primary objective is to leverage structure-activity relationship (SAR) insights to generate a library of novel compounds with enhanced therapeutic potential. We will provide a logical workflow, from the synthesis of the parent compound to detailed protocols for its chemical modification and subsequent biological evaluation.
Strategic Approach to Derivatization
Our derivatization strategy will focus on three key areas of the molecule, each offering a distinct opportunity to modulate its physicochemical and pharmacological properties. The rationale is to systematically explore the chemical space around the core scaffold to identify key structural features that enhance biological activity.
Caption: Strategic derivatization points on the parent molecule.
Part 1: Synthesis of the Core Scaffold
The foundational step is the synthesis of the parent compound, 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. This is efficiently achieved through a Michael addition followed by an intramolecular cyclization reaction between itaconic acid (2-methylenesuccinic acid) and furfurylamine. The reaction proceeds by the nucleophilic attack of the amine onto the activated double bond of itaconic acid, followed by lactam formation.
Protocol 1: Synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid
Rationale: This one-pot reaction is a straightforward and high-yielding method for constructing the N-substituted pyroglutamic acid scaffold. Using water as a solvent makes it an environmentally benign process.
Materials:
Itaconic acid (1.0 eq)
Furfurylamine (1.0 eq)
Deionized water
Hydrochloric acid (5%)
Sodium hydroxide (5%)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Procedure:
In a round-bottom flask, suspend itaconic acid (1.0 eq) in deionized water.
Add furfurylamine (1.0 eq) to the suspension.
Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature.
Add 5% hydrochloric acid until the solution becomes acidic (pH ~2-3) to precipitate any unreacted starting materials.
Filter the mixture and discard the solid.
To the filtrate, add 5% sodium hydroxide solution to alkalinize the solution, then re-acidify carefully with 5% hydrochloric acid to a pH of ~5.
The product will precipitate as a crystalline solid.
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the title compound.
Characterization:
1H NMR (DMSO-d6): Expect characteristic signals for the pyrrolidinone ring protons (CH2CO, CH, NCH2) typically between δ 2.5-4.0 ppm, signals for the furfuryl group protons, and a broad singlet for the carboxylic acid proton above δ 12.0 ppm.[6][7]
13C NMR (DMSO-d6): Look for carbonyl carbons (C=O) of the lactam and carboxylic acid in the δ 170-175 ppm region, and characteristic peaks for the pyrrolidinone and furan rings.[7]
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]+ and [M-H]- to confirm the molecular weight.
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at position 3 is the most versatile handle for derivatization. Its modification into amides, esters, or bioisosteric replacements can significantly impact the compound's polarity, hydrogen bonding capacity, and pharmacokinetic properties.
Strategy A: Amide Synthesis via EDC/HOBt Coupling
Amide bond formation is a fundamental reaction in medicinal chemistry. Converting the carboxylic acid to an amide can enhance metabolic stability and introduce new points of interaction with biological targets. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) is a reliable method that minimizes racemization and produces high yields.[8][9]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Rationale: This protocol provides a robust method for coupling the parent acid with a diverse range of primary and secondary amines. The use of HOBt forms a more stable activated ester, reducing side reactions and improving yields.[8]
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Standard workup and purification reagents (water, brine, Na2SO4, silica gel)
Procedure:
Dissolve 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
Add the desired amine (1.1 eq), HOBt (a catalytic amount, e.g., 0.1 eq, can be effective, though stoichiometric amounts are also used), and DIPEA (2.5 eq).[9][10]
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash successively with water, 5% citric acid solution (if an acid-labile protecting group is not present), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Strategy B: Ester Synthesis via Fischer Esterification
Esterification is a classic transformation that can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes. The Fischer esterification is a simple and effective acid-catalyzed method.[11][12]
Rationale: This equilibrium-driven reaction is pushed towards the product by using the alcohol as the solvent (a large excess). A strong acid catalyst protonates the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol.[13]
Dissolve 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid in an excess of the desired alcohol (e.g., 20-50 mL per gram of acid) in a round-bottom flask.
Carefully add a catalytic amount of concentrated H2SO4.
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
After cooling, remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purify the crude ester by silica gel column chromatography.
Strategy C: Bioisosteric Replacement of the Carboxylic Acid
The acidic nature of the carboxylic acid group can lead to poor oral bioavailability and rapid clearance. Bioisosteric replacement with groups that mimic its size, shape, and hydrogen bonding capabilities, but have different physicochemical properties, is a powerful strategy in drug design.[14][15][16] The 1,2,3,4-tetrazole ring is a common and effective bioisostere for the carboxylic acid moiety, offering similar acidity (pKa) but often increased metabolic stability and lipophilicity.[17][18]
Rationale: Replacing the carboxylic acid with a tetrazole can significantly improve the pharmacokinetic profile of a drug candidate. The synthesis typically involves conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide.
Part 3: Biological Evaluation
Based on the known activities of related pyrrolidinone derivatives, a primary screening cascade should focus on anticancer and antimicrobial activities.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[3][9]
Materials:
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[2][3]
Non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
Remove the old medium from the plates and add the medium containing the test compounds. Include untreated and vehicle (DMSO) controls.
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[14]
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[19]
Record the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[20][21][22]
Bacterial inoculum standardized to ~5 x 105 CFU/mL
Procedure:
Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plates.
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Determine the MIC by visual inspection for the lowest concentration of the compound at which there is no visible turbidity.
The results can be confirmed by reading the absorbance on a plate reader.
Structure-Activity Relationship (SAR) Analysis and Future Directions
The data generated from the screening of the derivative library will be crucial for establishing a preliminary SAR.
Modification Site
Derivative Type
Potential Impact on Activity
Position 3
Esters (e.g., methyl, ethyl)
Increased lipophilicity may enhance cell penetration.
Amides (aliphatic, aromatic)
Can introduce new hydrogen bond donors/acceptors, potentially improving target binding. Bulky substituents may probe steric limits of the binding pocket.
Tetrazole
May improve pharmacokinetic properties while retaining necessary acidic interactions for activity.
Position 1 (Furan)
Substitution on the furan ring
Adding electron-withdrawing or donating groups can modulate the electronic properties of the furan ring, potentially influencing target interactions or metabolic stability.[23]
Future work should focus on:
Exploring a wider range of amines and alcohols for the derivatization at position 3 to build a more comprehensive SAR model.
Synthesizing tetrazole and other bioisosteres to systematically evaluate their impact on both in vitro activity and pharmacokinetic parameters.
Investigating modifications to the furan ring. Electrophilic substitution reactions could be employed to introduce substituents at the 5-position of the furan ring, further exploring the SAR of the N-substituent.
Mechanism of action studies for the most potent compounds to identify their cellular targets.
By systematically applying these synthetic and screening protocols, researchers can effectively explore the chemical space around the 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid scaffold, paving the way for the development of novel therapeutic agents with enhanced activity.
References
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH. [Link]
Furan: A Promising Scaffold for Biological Activity. ijabbr.com. [Link]
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - NIH. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). PMC - NIH. [Link]
Fischer Esterification. University of Toronto. [Link]
Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022). ijcrt.org. [Link]
Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. [Link]
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. (2024). RSC Advances. [Link]
Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. (2022). Chemical Society Reviews. [Link]
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. MacEwan University. [Link]
use of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid as a chemical probe
Application Note: 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid as a Pharmacophore Scaffold and Chemical Probe [1] Part 1: Executive Summary & Technical Profile[3] 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid as a Pharmacophore Scaffold and Chemical Probe [1]
Part 1: Executive Summary & Technical Profile[3]
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 175136-93-3) is a functionalized gamma-lactam scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Library Design .[1] Unlike traditional high-affinity "lock-and-key" probes, this compound serves as a Ligand Efficiency Probe —a low-molecular-weight chemical tool used to interrogate binding pockets of proteases (e.g., MMPs, BACE-1) and to synthesize high-affinity antimicrobial agents.[1]
Its value lies in its structural duality:
The 5-Oxopyrrolidine Core (Lactam): Mimics the tetrahedral transition state of peptide bond hydrolysis, making it an ideal "warhead" for protease active sites.[2][3]
The Furan Moiety: Provides a distinct aromatic vector for Pi-stacking interactions within hydrophobic S1/S2 pockets.[3]
*Note: Solubility in aqueous buffer is pH-dependent due to the carboxylic acid moiety.[1]
Part 2: Applications & Mechanistic Insights
Application A: Fragment-Based Screening for Protease Inhibition (MMP/BACE-1)
Mechanism:
The compound acts as a Zinc-Binding Group (ZBG) mimic.[3] In metalloproteases like MMP-2 and MMP-9, the carboxylic acid coordinates with the catalytic Zinc ion (Zn²⁺), while the lactam ring positions the furan group into the hydrophobic S1' specificity pocket.[2][3] This makes the compound a powerful "fragment probe" to validate the druggability of protease pockets before investing in complex synthesis.[2][3]
Key Insight:
Researchers use this probe to determine if a target protein possesses a "furan-permissive" hydrophobic sub-pocket.[1][3] If this probe shows measurable inhibition (IC₅₀ in the µM range), it confirms that the target can accommodate bulkier aromatic groups at that position.[2][3]
Application B: Precursor for Antimicrobial & Anticancer Probes
Recent studies (see References) have validated this scaffold as a starting point for generating hydrazone-based probes active against multi-drug resistant (MDR) pathogens (e.g., S. aureus, C. auris).[2][3] The carboxylic acid is derivatized to a hydrazide, which is then condensed with aldehydes to form the active pharmacophore.[2][3]
Part 3: Experimental Protocols
Protocol 1: Preparation of "Ready-to-Screen" Fragment Library Stocks
Use this protocol to prepare the probe for High-Throughput Screening (HTS) or Surface Plasmon Resonance (SPR).[1]
Kinetic Read: Immediately measure fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 45 minutes.
Analysis: Plot the slope (RFU/min) vs. Probe Concentration. Calculate IC₅₀ using a non-linear regression model (GraphPad Prism).
Part 4: Visualization of Mechanism & Workflow
The following diagram illustrates the dual utility of the probe: as a direct inhibitor (Fragment) and as a synthetic precursor (Scaffold).[2][3]
Figure 1: Strategic workflow for utilizing the 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid scaffold. Pathway 1 (Blue) represents direct fragment screening.[2][3] Pathway 2 (Yellow) represents chemical derivatization for antimicrobial discovery.[2][3]
Part 5: References & Grounding
Antimicrobial Derivatization:
Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.[1][5]
Application Note & Protocol: A Guide to the Experimental Design for Studying Furan-Containing Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Dichotomy of the Furan Moiety in Biology and Medicine The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Dichotomy of the Furan Moiety in Biology and Medicine
The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in a vast array of organic compounds, from naturally occurring substances to synthetic pharmaceuticals.[1][2] Its unique electronic and steric properties often impart desirable pharmacological activities, making it a cornerstone in medicinal chemistry.[3][4] Furan derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] However, the furan moiety is also a well-recognized structural alert for toxicity.[5][6] This dual nature presents a significant challenge in drug development: harnessing the therapeutic benefits while mitigating the risks associated with its metabolic activation.
The toxicity of many furan-containing compounds is not inherent to the parent molecule but arises from its bioactivation, primarily by cytochrome P450 (P450) enzymes.[5][7][8] This metabolic process can lead to the formation of highly reactive electrophilic intermediates.[5][9] Depending on the substitution pattern of the furan ring, these intermediates can be epoxides or, more commonly for unsubstituted or minimally substituted furans, the α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[5][7][10] BDA is a potent electrophile that readily reacts with cellular nucleophiles, such as proteins and DNA, leading to the formation of covalent adducts.[5][11][12][13] This adduction is considered a key initiating event in the observed cytotoxicity, hepatotoxicity, and, in some cases, carcinogenicity associated with furan exposure.[5][7][14]
Given the critical role of metabolic activation, a robust experimental framework is essential to assess the safety and viability of any furan-containing drug candidate. This guide provides a detailed overview of the experimental designs and protocols necessary to thoroughly investigate the biological disposition and potential toxicity of these compounds. We will delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating research program.
II. The Central Hypothesis: Metabolic Activation as the Lynchpin of Furan-Mediated Toxicity
The core of our experimental approach is built upon the central hypothesis that the bioactivation of the furan ring by P450 enzymes is the rate-limiting step for toxicity. Therefore, our investigations must be designed to systematically probe this pathway, from the initial metabolic conversion to the downstream cellular consequences.
Caption: Metabolic activation of furan-containing compounds.
III. A Tiered Experimental Approach: From In Vitro Screening to In Vivo Consequences
A logical, tiered approach is recommended to efficiently evaluate furan-containing compounds. This strategy allows for early identification of liabilities and informed decision-making throughout the drug development pipeline.
Caption: Tiered experimental workflow for furan compound evaluation.
IV. Tier 1: Foundational In Vitro Screening
The initial tier of experiments is designed to provide a rapid assessment of a compound's intrinsic cytotoxicity and its propensity to be metabolized into reactive species.
A. Cytotoxicity Assays
Rationale: The first step is to determine the concentration at which the furan-containing compound elicits a toxic response in a relevant cell system. This provides a baseline for subsequent mechanistic studies. The choice of cell line is critical; for assessing hepatotoxicity, liver-derived cells such as HepG2 are commonly used.[15]
Protocol: MTT Assay for Cell Viability
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[16][17]
Compound Treatment: Prepare serial dilutions of the furan-containing compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][18]
MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[4][16]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the resulting formazan crystals.[4][16]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration that causes a 50% reduction in cell viability, can then be calculated.[16]
Rationale: To understand if a compound is likely to be cleared quickly or undergo extensive metabolism in vivo, its stability is assessed in the presence of drug-metabolizing enzymes. Liver microsomes (containing P450s) or hepatocytes are the standard in vitro systems. A compound that is rapidly metabolized is more likely to form reactive intermediates.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLM (final concentration ~0.5 mg/mL), NADPH (a necessary cofactor for P450 activity, final concentration ~1 mM), and buffer (e.g., potassium phosphate buffer, pH 7.4).
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
Initiation of Reaction: Add the furan-containing test compound (final concentration typically 1 µM) to initiate the metabolic reaction.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
C. Reactive Metabolite Trapping
Rationale: This is a pivotal experiment to directly test the hypothesis of reactive metabolite formation. By including a nucleophilic "trapping" agent in the metabolic incubation, any electrophilic intermediates formed can be captured as stable conjugates, which can then be detected by LC-MS/MS. Glutathione (GSH) and N-acetylcysteine (NAC) are commonly used trapping agents.[5][8] Semicarbazide is also effective at trapping the dialdehyde intermediate.[5]
Protocol: GSH Trapping in HLM
Incubation Setup: The setup is similar to the metabolic stability assay, with the crucial addition of a high concentration of glutathione (GSH, typically 1-5 mM) to the incubation mixture.
Reaction and Quenching: Initiate the reaction with the test compound and incubate for a fixed period (e.g., 60 minutes) at 37°C. Quench the reaction with cold acetonitrile.
Sample Processing: Process the samples as described for the metabolic stability assay.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS. The key is to search for the predicted mass of the GSH conjugate (mass of parent compound + mass of GSH). Product ion scanning (MS/MS) can be used to confirm the structure of the conjugate.
V. Tier 2: In-Depth Mechanistic Elucidation
If the Tier 1 results suggest that the furan-containing compound is cytotoxic and forms reactive metabolites, the next stage is to delve deeper into the specific mechanisms.
A. P450 Reaction Phenotyping
Rationale: Identifying the specific P450 isoform(s) responsible for the bioactivation of the furan ring is crucial.[10] This information is vital for predicting potential drug-drug interactions and for understanding inter-individual variability in toxicity. This is typically achieved using a panel of recombinant human P450 enzymes or by using selective chemical inhibitors in HLM.[10] For furan itself, CYP2E1 has been identified as the primary enzyme responsible for its oxidation to BDA.[5][10]
Protocol: Using Recombinant P450s
Individual Incubations: Set up separate incubations for each major P450 isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2E1) using commercially available recombinant enzymes.
Cofactors and Trapping Agent: Each incubation should contain the recombinant P450, a cytochrome P450 reductase, NADPH, a trapping agent (like GSH), and the test compound.
Analysis: After incubation, quench the reactions and analyze by LC-MS/MS for the formation of the trapped conjugate. The isoform that produces the highest amount of the conjugate is the primary metabolizing enzyme.
B. Covalent Binding Studies
Rationale: This assay quantifies the extent to which reactive metabolites irreversibly bind to proteins. It often employs a radiolabeled version of the test compound (e.g., with ³H or ¹⁴C) to enable sensitive detection. High levels of covalent binding are a strong indicator of potential toxicity.
Protocol: Covalent Binding with Radiolabeled Compound
Incubation: Incubate the radiolabeled furan-containing compound with HLM and NADPH.
Protein Precipitation and Washing: After incubation, precipitate the microsomal proteins using a solvent like acetonitrile. Repeatedly wash the protein pellet to remove any unbound parent compound or metabolites.
Quantification: Solubilize the final protein pellet and quantify the amount of radioactivity using liquid scintillation counting. The amount of covalently bound drug is typically expressed as pmol equivalents per mg of protein.
C. Adductomics
Rationale: To identify the specific protein and/or DNA targets of the reactive metabolite, more advanced mass spectrometry-based "adductomics" approaches are used. This involves digesting the proteins or DNA from treated cells or tissues and then using high-resolution LC-MS/MS to identify modified peptides or nucleosides.[11][12][20]
Protocol: Identification of DNA Adducts
In Vitro or In Vivo Treatment: Treat DNA in vitro with the furan compound (in the presence of a metabolic activation system) or isolate DNA from cells or tissues of animals treated with the compound.[12]
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides.[12]
LC-MS/MS Analysis: Analyze the hydrolysate using capillary electrospray tandem mass spectrometry with selected reaction monitoring to search for the masses of potential BDA-DNA adducts (e.g., adducts with deoxyguanosine or deoxyadenosine).[12][13][20][21]
VI. Tier 3: Preclinical In Vivo Assessment
The final tier involves moving from in vitro systems to whole-animal models to understand the toxicological profile of the furan-containing compound in a complex biological system.
Rationale: In vivo studies are essential to determine the target organ(s) of toxicity, establish a dose-response relationship, and identify relevant biomarkers of exposure and effect.[5][8]
Experimental Design Considerations:
Species Selection: Rodent models (rats, mice) are commonly used. The choice may be guided by in vitro metabolic data to select a species with a P450 profile similar to humans.
Dose and Route of Administration: Dosing should be based on the in vitro cytotoxicity and metabolic data. The route of administration should be relevant to the intended clinical use.
Endpoints: Key endpoints include clinical observations, body and organ weights, histopathological examination of target organs (especially the liver), and clinical chemistry (e.g., measurement of liver enzymes like ALT and AST in the blood).[15]
Biomarker Analysis: Urine and blood samples can be collected to analyze for metabolites and adducts (e.g., GSH-BDA conjugates) as biomarkers of exposure and bioactivation.[5][11]
VII. Conclusion: A Pathway to Safer Furan-Containing Therapeutics
The furan moiety represents both a promise and a peril in drug discovery. Its presence necessitates a thorough and mechanistically driven investigation into its potential for metabolic activation and subsequent toxicity. By employing the tiered experimental approach outlined in this guide—from rapid in vitro screens to detailed mechanistic studies and conclusive in vivo assessments—researchers can build a comprehensive safety profile. This systematic process allows for the early identification of high-risk compounds and provides the critical data needed to guide the design of safer, more effective furan-containing therapeutics. Understanding the structure-toxicity relationships is paramount, and the protocols described herein provide the framework for generating that essential knowledge.
References
Dickinson, D. A., & Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
Peterson, L. A., Vu, C. C., & Cummings, M. E. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-601. [Link]
Matter, B. A., & Peterson, L. A. (2009). Polyamines Are Traps for Reactive Intermediates in Furan Metabolism. Chemical Research in Toxicology, 22(11), 1847-1853. [Link]
Matter, B. A., & Peterson, L. A. (2008). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 21(9), 1797-1805. [Link]
Pelvan, E., & Alasalvar, C. (2020). Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). The Plant Journal, 104(4), 988-1003. [Link]
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]
Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615-626. [Link]
Taechowisan, T., et al. (2017). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]
ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in human kidney cells. ResearchGate. [Link]
Byrns, M. C., et al. (2006). Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. Chemical Research in Toxicology, 19(3), 457-463. [Link]
Byrns, M. C., et al. (2006). Detection of DNA Adducts Derived from the Reactive Metabolite of Furan, cis-2-Butene-1,4-dial. Chemical Research in Toxicology, 19(3), 457-463. [Link]
Roberts, D. (2008). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]
Wenzl, T., & Lachenmeier, D. W. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]
El-Sayed, M. A., et al. (2014). Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line. Saudi Pharmaceutical Journal, 22(4), 346-354. [Link]
U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA. [Link]
Boyd, M. R. (1980). Toxicity mediated by reactive metabolites of furans. Environmental Health Perspectives, 35, 27-35. [Link]
Chan, J. Y., & Peterson, L. A. (2002). deoxyguanosine adduct of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology, 15(7), 969-976. [Link]
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Archives of Toxicology, 87(1), 1-13. [Link]
Byrns, M. C., et al. (2006). Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. Semantic Scholar. [Link]
Kim, S., & Peterson, L. A. (2002). Characterization of nucleoside adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology, 15(1), 58-67. [Link]
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
Gingipalli, L., & Dedon, P. C. (2001). Reaction of cis- and trans-2-Butene-1,4-dial with 2'-deoxycytidine to form stable oxadiazabicyclooctaimine adducts. Journal of the American Chemical Society, 123(11), 2664-2665. [Link]
Kumar, A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]
Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 427-438. [Link]
Pérez-Vásquez, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5786. [Link]
Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 28(10), 2020-2030. [Link]
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
Technical Support Center: Synthesis of Pyrrolidine-Containing Molecules
Welcome to the Technical Support Center for the synthesis of pyrrolidine-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of pyrrolidine-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and find answers to frequently asked questions. Pyrrolidine scaffolds are central to numerous pharmaceuticals and bioactive compounds, making their efficient and clean synthesis a critical endeavor.[1][2][3][4][5] This guide provides in-depth technical advice to navigate the common side reactions and challenges encountered during their synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis is low-yielding. What are the most common general causes?
A1: Low yields in pyrrolidine synthesis can stem from several factors, broadly categorized as:
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst.
Starting material degradation: The precursors might be unstable under the reaction conditions.
Product degradation: The formed pyrrolidine ring might be susceptible to decomposition under the reaction conditions.
Formation of side products: Competing reaction pathways can consume starting materials, leading to a variety of unintended molecules. This guide will delve deeper into specific side reactions.
Purification issues: The desired product might be lost during workup and purification steps.
Q2: I am observing multiple spots on my TLC after a reductive amination to form a pyrrolidine. What could they be?
A2: In a reductive amination reaction for pyrrolidine synthesis, multiple spots on a TLC plate could indicate the presence of:
Unreacted starting materials (dicarbonyl compound or amine).
The intermediate imine or enamine.
The desired pyrrolidine product.
Over-alkylated byproducts, where the newly formed pyrrolidine nitrogen reacts further with the starting dicarbonyl or other electrophiles.[6]
Polymerization products, especially with reactive dicarbonyls.
Byproducts from side reactions of the reducing agent with the carbonyl groups.[7]
Q3: How can I minimize the formation of oxidized byproducts in my pyrrolidine synthesis?
A3: The formation of oxidized byproducts, such as N-oxides or pyrroles, can be minimized by:
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[8]
Using freshly distilled and degassed solvents.
Employing purified reagents to remove any oxidizing impurities.
Adding an antioxidant to the reaction mixture if compatible with the chemistry.[8]
Choosing milder reaction conditions (e.g., lower temperature) where possible.
Troubleshooting Guides for Specific Side Reactions
This section provides detailed solutions to specific problems you may encounter during the synthesis of pyrrolidines, categorized by reaction type.
Side Reactions in Reductive Amination
Reductive amination is a widely used method for constructing the pyrrolidine ring, typically from a 1,4-dicarbonyl compound and a primary amine.[9][10][11][12]
Problem: Formation of Over-Alkylated Byproducts and Oligomers
Question: During the synthesis of a secondary pyrrolidine (from a primary amine), I am observing higher molecular weight impurities that I suspect are due to over-alkylation. How can I prevent this?
Answer: Over-alkylation is a common issue where the product pyrrolidine, being a secondary amine, is often more nucleophilic than the starting primary amine and can react with the remaining dicarbonyl starting material.[6]
Causality: The increased nucleophilicity of the product pyrrolidine nitrogen compared to the starting primary amine drives the undesired reaction.
Troubleshooting Protocol:
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) to ensure the dicarbonyl compound is consumed before significant over-alkylation can occur.
Slow Addition: Add the reducing agent slowly to the mixture of the dicarbonyl and the amine. This keeps the concentration of the formed pyrrolidine low initially, favoring the primary reaction.
Choice of Reducing Agent: Use a reducing agent that selectively reduces the iminium ion over the carbonyl groups, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[7] This prevents the accumulation of the free amine product that can act as a nucleophile.
Protecting Group Strategy: If the above methods are insufficient, consider using a protecting group on the primary amine that can be removed after the cyclization. For example, a benzyl group can be removed by hydrogenolysis.
Data Presentation: Comparison of Reaction Conditions for Minimizing Over-Alkylation
Parameter
Standard Condition
Optimized Condition for Minimizing Over-Alkylation
Rationale
Amine Stoichiometry
1.0 eq
1.2 eq
Pushes the equilibrium towards the desired product formation.
Reducing Agent Addition
All at once
Slow addition over 1-2 hours
Maintains a low concentration of the nucleophilic product.
Reducing Agent
Sodium Borohydride
Sodium Triacetoxyborohydride
More selective for the iminium ion, reducing side reactions.[7]
Experimental Workflow: Reductive Amination with Minimized Over-Alkylation
Caption: Workflow for reductive amination with minimized over-alkylation.
Side Reactions in Aza-Michael Additions
The intramolecular aza-Michael addition is a powerful tool for the synthesis of pyrrolidines, often starting from an amine and an α,β-unsaturated carbonyl compound.[13][14][15][16][17]
Problem: Competing Polymerization and Dimerization
Question: My intramolecular aza-Michael addition to form a pyrrolidone is resulting in a significant amount of polymeric material. How can I favor the desired cyclization?
Answer: Polymerization is a common side reaction in aza-Michael additions, especially when the intermolecular reaction competes with the desired intramolecular cyclization.
Causality: High concentrations of the starting material can favor intermolecular reactions, leading to dimers and polymers.
Troubleshooting Protocol:
High Dilution: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). This will favor the intramolecular cyclization over the intermolecular polymerization.
Slow Addition of Substrate: If working at high dilution is not practical for scaling up, a slow addition of the substrate to the reaction vessel containing the catalyst and solvent can maintain a low instantaneous concentration.
Catalyst Choice: The choice of catalyst (acid or base) can influence the rate of the Michael addition. Screen different catalysts to find one that promotes the intramolecular reaction efficiently.
Temperature Optimization: Lowering the reaction temperature can sometimes favor the desired cyclization by reducing the rate of competing side reactions.
Logical Relationship: Concentration vs. Reaction Pathway
Technical Support Center: Experimental Reproducibility & Protocol Refinement
Status: Online Operator: Senior Application Scientist (Ph.D.) Case ID: REP-2024-OPTIMIZE Introduction: The "Black Box" Problem Welcome to the Protocol Refinement Center. In my 15 years of assay development, I have observ...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Operator: Senior Application Scientist (Ph.D.)
Case ID: REP-2024-OPTIMIZE
Introduction: The "Black Box" Problem
Welcome to the Protocol Refinement Center. In my 15 years of assay development, I have observed that 70% of "failed" experiments are not biological failures but process deviations . We treat our protocols like recipes rather than engineering systems.
To achieve consistent results, you must stop viewing your experiment as a linear path and start viewing it as a Self-Validating System . Every data point must have an internal auditor. Below are the three most common "Black Box" failure points I encounter in drug discovery workflows, restructured into troubleshooting modules.
Module 1: Cell Culture & Input Variability
The Issue: "My IC50 values are shifting, but my drug dilutions are perfect."
The Diagnosis: You are likely treating your cell culture as a constant when it is a variable. Cells are bioreactors that evolve. Phenotypic drift and cryptic contamination (Mycoplasma) alter metabolic rates, rendering drug response data non-comparable across weeks.
Troubleshooting Q&A
Q: I visually inspect my cells daily. Isn't that enough to detect contamination?A: No. Mycoplasma is the "silent killer." It does not cause turbidity.[1] It alters arginine metabolism and nucleic acid synthesis, which directly impacts cell proliferation assays and viral production. You must implement a quarantine-and-test workflow.[2]
Q: How often should I authenticate my cell lines?A: Every 10 passages or when creating a new master bank. Use Short Tandem Repeat (STR) Profiling . If your STR profile matches <80% of the donor reference, your line is cross-contaminated or drifted beyond utility.
Visualization: The Cell Line QC Logic Gate
Caption: A decision tree for validating cellular inputs before initiating expensive screens.
Module 2: Protein Quantification (Western Blot)
The Issue: "My housekeeping protein signal is varying, making my normalization look random."
The Diagnosis: You are likely operating outside the Linear Dynamic Range (LDR) . Housekeeping proteins (HKPs) like
-Actin or GAPDH are often expressed at such high levels that their signal saturates (plateaus) long before your target protein is detectable. You cannot normalize a linear signal (target) against a saturated signal (loading control).
Troubleshooting Q&A
Q: Should I load more protein to see my weak target?A: Only if you switch normalization strategies. If you load 50µg of lysate, Actin is likely blown out. Switch to Total Protein Normalization (TPN) . TPN uses the aggregate signal of the entire lane (via stain-free tech or reversible stains like Ponceau/Swift) which has a much wider linear range than any single antibody.
Q: How do I validate my antibody specificity?A: Do not rely solely on the vendor's blot. Follow the "Five Pillars of Antibody Validation" (Uhlen et al.).[3] The most accessible pillar is Genetic Validation: compare your sample against a CRISPR/siRNA knockdown lysate. If the band persists in the KO, your data is artifactual.
Data: Normalization Strategy Comparison
Feature
Housekeeping Proteins (HKP)
Total Protein Normalization (TPN)
Linear Range
Narrow (Satruates >10-20µg load)
Wide (Linear up to 50-80µg load)
Biological Stability
Poor (Altered by drug treatments/stress)
High (Averages out individual variations)
Technical Error
High (Dependent on 2nd antibody binding)
Low (Direct measurement of loading)
Recommendation
Use only for low-abundance targets
Gold Standard for quantitative blotting
Module 3: qPCR & Genomic Analysis
The Issue: "I have high inter-plate variability and my Cq values fluctuate."
The Diagnosis: This is often a failure of efficiency correction . A
Cq calculation assumes 100% amplification efficiency (a doubling every cycle). If your primer efficiency is 90% due to inhibitors or poor design, a Cq difference of 5 cycles represents a massive quantification error.
Troubleshooting Q&A
Q: What is the single most important check for qPCR?A: The Standard Curve . You must run a serial dilution of your template for every new primer set. Calculate the slope.
Ideal Slope: -3.32 (100% Efficiency).
Acceptable Range: 90% - 110%.
If outside this, do not use the
Cq method; optimize primers first.
Q: How do I report my data to ensure it's publication-ready?A: Follow the MIQE Guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments). You must report the Cq, the efficiency, the reference gene stability (M-value), and the specific reagents used.
Visualization: The MIQE Validation Workflow
Caption: Logical flow for validating qPCR primers before data collection.
Standard Operating Procedure: Reagent Lot Validation
A self-validating system to prevent "Lot-to-Lot" drift.
Objective: To ensure that a change in critical reagents (FBS, Antibodies, Enzymes) does not introduce artificial variance.
The "Bridge" Experiment:
Never switch lots cold. Maintain a 10% overlap reserve of the Old Lot.
Setup: Run your standard positive control assay with three conditions:
A: Old Lot (Control)
B: New Lot (Test)
C: 50/50 Mix (Linearity Check)
Acceptance Criteria:
The Coefficient of Variation (CV) between A and B must be <15%.
Condition C must fall mathematically between A and B.
Documentation:
Attach the "Bridge Data" to the new reagent bottle in the inventory system.
References
Cell Line Authentication
Standards: ANSI/ATCC ASN-0002-2022.[2] "Authentication of Human Cell Lines: Standardization of STR Profiling."
Source:
Antibody Validation
Title: "A proposal for validation of antibodies" (The 5 Pillars).[3][4][5]
Source: Nature Methods, Uhlen et al. (2016).[3][6][7]
You are likely here because your furan-containing lead compound shows excellent potency in vitro but fails miserably in vivo. This is the "Furan Paradox." While the furan ring is a classic bioisostere for phenyl groups—offering improved hydrogen bonding potential and a smaller steric footprint—it brings two distinct liabilities:
Poor Aqueous Solubility: High lipophilicity leading to precipitation in biological media.
Metabolic Bioactivation: The rapid oxidation of the furan ring into reactive metabolites, specifically cis-2-butene-1,4-dial (BDA), causing hepatotoxicity and rapid clearance.
This guide is structured as a troubleshooting workflow. Locate your specific failure mode below to access the relevant protocol.
Module 1: Troubleshooting Solubility (The "Brick Dust" Issue)
Symptom: Your compound precipitates in assay media or shows low oral exposure despite metabolic stability.
Root Cause:
Furan rings are planar and aromatic, often leading to strong
- stacking interactions in the solid state. This results in high crystal lattice energy (high melting point) and poor dissolution kinetics.
Protocol A: Cyclodextrin Complexation Screening
Theory: Furan derivatives fit well into the hydrophobic cavity of
-cyclodextrins (CDs). The complexation breaks the crystal lattice, hiding the lipophilic furan moiety while the hydrophilic CD exterior interacts with water [1].
Step-by-Step Workflow:
Selection: Start with Hydroxypropyl-
-cyclodextrin (HP--CD) . Avoid natural -CD for parenteral use due to nephrotoxicity risks.
Phase Solubility Study:
Prepare excess solid drug in vials containing 0% to 20% (w/v) HP-
-CD in water.
Incubate: Shake at 25°C for 48 hours to reach equilibrium.
Separation: Centrifuge at 15,000
g for 10 minutes. Filter supernatant (0.22 m PVDF).
Quantification: Analyze via HPLC-UV.
Data Interpretation: Plot Concentration of Drug (M) vs. Concentration of CD (M).
Linear (A_L type): 1:1 complex formed.[1][2][3] Ideal.
Positive Deviation (A_P type): 1:2 complex.[1] Even better solubility.
Data Visualization: Solubility Decision Matrix
Figure 1: Decision tree for selecting a formulation strategy based on physicochemical properties.
Module 2: Troubleshooting Metabolic Instability (The "Toxicity" Issue)
Symptom: Rapid clearance (
), low half-life (), or observation of glutathione (GSH) adducts in metabolite ID studies.
Root Cause:
The furan ring is oxidized by Cytochrome P450 enzymes (primarily CYP2E1 ) to an epoxide intermediate, which rapidly opens to form cis-2-butene-1,4-dial (BDA) .[4][5] BDA is a potent electrophile that alkylates proteins and DNA, causing toxicity [2, 3].
Protocol B: Reactive Metabolite Trapping Assay
Theory: You must confirm if the furan ring itself is the liability before modifying the rest of the molecule.
Incubation System:
Human Liver Microsomes (HLM): 1 mg/mL protein.
Test Compound: 10
M.
Trapping Agent: Glutathione (GSH) at 5 mM (mimics cellular defense) OR KCN (Cyanide) at 1 mM (traps iminium ions, though less relevant for furans).
Reaction:
Pre-incubate 5 min at 37°C.
Initiate with NADPH (1 mM).
Run for 30-60 minutes.
Analysis:
Quench with cold Acetonitrile. Centrifuge.
Analyze via LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).
Interpretation:
Observation: Mass shift of [M + 307]+ (Drug + GSH).
Visualizing the Bioactivation Pathway
Figure 2: The mechanism of furan bioactivation. CYP450 oxidation leads to the reactive enedial (BDA), which alkylates cellular proteins unless trapped by glutathione [2].
Module 3: Structural Optimization Strategies
If Module 2 confirms furan activation, you must modify the structure. Do not rely solely on formulation to fix toxicity.
Strategy 1: Steric Blockade
Place a substituent (Methyl, Chloro, or Trifluoromethyl) at the C-5 position of the furan ring.
Why: This blocks the primary site of CYP oxidative attack.
Risk:[5] May reduce potency if the C-5 position is critical for binding.
Strategy 2: Deuteration
Replace hydrogens on the furan ring with Deuterium.
Why: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially slowing down the rate-limiting oxidation step without changing binding affinity.
Strategy 3: Bioisosteric Replacement
If the furan is a metabolic liability, switch to a safer heterocycle.
Bioisostere
Pros
Cons
Thiophene
More aromatic, metabolically more stable than furan.
If the furan structure is essential for potency and cannot be modified, use a carrier system to shield it from first-pass metabolism.
Protocol C: PLGA Nanoparticle Encapsulation
Theory: Encapsulating the furan in Poly(lactic-co-glycolic acid) (PLGA) protects it from premature degradation and improves uptake.
Method: Single Emulsion Solvent Evaporation.
Mix: Dissolve 50 mg PLGA and 5 mg Furan Drug in 2 mL Dichloromethane (DCM).
Emulsify: Add organic phase dropwise to 10 mL of 1% PVA (Polyvinyl alcohol) aqueous solution while sonicating at 40% amplitude.
Solidify: Stir for 4 hours to evaporate DCM.
Wash: Centrifuge at 20,000
g, wash pellet with water 3.
Result: Resuspend in PBS. This often improves bioavailability by 2-5 fold by bypassing stomach acid and altering absorption pathways [4].
References
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][8] Advanced Drug Delivery Reviews. Link
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology. Link
Kellert, M., et al. (2008). Identification of a cis-2-butene-1,4-dial-derived glutathione conjugate in the urine of furan-treated rats.[5] Chemical Research in Toxicology. Link
Kumari, A., et al. (2010). PLGA nanoparticles: different fabrication methods and applications. Trends in Analytical Chemistry. Link
Unveiling the Antimicrobial Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Comparative Validation Guide
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the chemical scaffold of 5-oxopyrrolidine-3-carboxylic acid has emerged as a promising frontier.[1] Der...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the chemical scaffold of 5-oxopyrrolidine-3-carboxylic acid has emerged as a promising frontier.[1] Derivatives of this core structure are demonstrating significant efficacy against a spectrum of multidrug-resistant bacteria and fungi, heralding a new avenue for therapeutic development.[2][3][4] This guide provides a comprehensive, in-depth technical comparison of the antimicrobial effects of various 5-oxopyrrolidine-3-carboxylic acid derivatives, supported by established experimental data and detailed validation methodologies.
The versatility of the 5-oxopyrrolidine core allows for structural modifications that can significantly enhance antimicrobial potency.[1] Research has shown that the introduction of moieties such as hydrazones, azoles, and diazoles can confer potent antibacterial and antifungal properties.[1][4] Notably, certain derivatives have exhibited remarkable activity against high-priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains.[1][2]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial prowess of 5-oxopyrrolidine-3-carboxylic acid derivatives is best illustrated through a direct comparison of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of clinically relevant pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7]
Below is a compilation of experimental data from various studies, showcasing the antimicrobial activity of selected derivatives compared to standard antibiotics.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Foundational Methodologies for Antimicrobial Validation
The rigorous validation of a novel compound's antimicrobial spectrum is a cornerstone of drug discovery.[8] This section outlines the standardized experimental protocols for determining the antimicrobial efficacy of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted and reliable technique for determining the MIC of a compound.[5][8][9] This assay provides a quantitative measure of a compound's potency in inhibiting microbial growth.
Experimental Protocol: Broth Microdilution MIC Assay
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8] Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][8]
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold serial dilutions of the 5-oxopyrrolidine-3-carboxylic acid derivatives and comparator antibiotics in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[8] The concentration range should be selected to encompass the expected MIC value.
Inoculation and Incubation: Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate.[8] Include a growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth).[8] Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8][10]
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8][9]
Causality Behind Experimental Choices:
Standardized Inoculum: The use of a standardized inoculum (0.5 McFarland) is critical for the reproducibility and accuracy of the MIC assay. A higher or lower bacterial density can significantly affect the apparent MIC value.
Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as its composition is standardized and has a minimal effect on the activity of most antimicrobial agents. The adjustment with cations (Ca²⁺ and Mg²⁺) is crucial for the accurate testing of certain classes of antibiotics.
Incubation Conditions: The specified incubation time and temperature are optimal for the growth of most clinically relevant bacteria, ensuring that the inhibition of growth is due to the antimicrobial agent and not suboptimal growth conditions.
dot
Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).
Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable insights into the pharmacodynamic properties of an antimicrobial agent, determining the rate and extent of bacterial killing over time. [11][12]This assay helps to classify an agent as bactericidal or bacteriostatic and can reveal concentration-dependent or time-dependent killing activity.
[11][12][13]
Experimental Protocol: Time-Kill Kinetics Assay
Preparation: Prepare tubes containing broth with various concentrations of the test compound (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control tube without the compound.
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
[11][12]4. Quantification: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL).
[12]5. Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
[11][12]
The Emergence of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Guide to a Novel Scaffold in the Fight Against Drug-Resistant Bacteria
For Immediate Release to the Scientific Community The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. This...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release to the Scientific Community
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. This guide introduces 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of significant interest, and provides a comparative analysis of its potential efficacy against drug-resistant bacteria. This document is intended for researchers, scientists, and drug development professionals.
While direct experimental data for 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid is not yet publicly available, this guide synthesizes preliminary insights based on the well-documented antimicrobial properties of its core components: the 5-oxopyrrolidine-3-carboxylic acid scaffold and the furan moiety. The analysis presented herein is founded on established structure-activity relationships and serves as a roadmap for future investigational studies.
The Scientific Rationale: A Hybrid Scaffold with Antimicrobial Promise
The molecular architecture of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid combines two key pharmacophores known for their biological activities:
The 5-Oxopyrrolidine-3-Carboxylic Acid Core: Derivatives of this scaffold have demonstrated promising antibacterial activity, particularly against Gram-positive pathogens, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The antimicrobial efficacy of these derivatives is highly dependent on the substituent at the N-1 position of the pyrrolidinone ring.[3]
The Furan Moiety: Furan and its derivatives are recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[4][5][6][7] The furan ring is a versatile heterocyclic scaffold that is present in several clinically used antimicrobial agents.[6][7]
The strategic combination of these two moieties in 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid suggests a synergistic or enhanced antibacterial profile, positioning it as a compelling candidate for further investigation.
Comparative Analysis: Benchmarking Against Established Antibiotics
To contextualize the potential of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, a comparative framework against existing antibiotics is essential. Based on the activity of related compounds, the primary targets for this novel acid would likely include drug-resistant Gram-positive bacteria.
Compound/Drug
Target Organisms (Examples)
Known Mechanism of Action (or Hypothesized for the Target Compound)
Potentially disrupts bacterial cell wall synthesis or interferes with nucleic acid replication, leveraging the combined functionalities of the pyrrolidinone and furan moieties.
To be determined.
Vancomycin
Gram-positive bacteria, including MRSA
Inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors.
Modification of the D-Ala-D-Ala target (e.g., D-Ala-D-Lac), thickening of the cell wall.
Linezolid
Gram-positive bacteria, including MRSA and VRE
Inhibits protein synthesis by binding to the 50S ribosomal subunit.
Mutations in the 23S rRNA gene, efflux pumps.
Daptomycin
Gram-positive bacteria, including MRSA and VRE
Disrupts bacterial cell membrane function through calcium-dependent binding and depolarization.
Alterations in cell membrane charge and fluidity.
Proposed Mechanism of Action: A Multi-Pronged Attack
The unique hybrid structure of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid suggests a potential multi-target mechanism of action, which could be a key advantage in overcoming resistance.
Caption: Hypothetical multi-target mechanism of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
Experimental Workflow for Efficacy Evaluation
A rigorous and standardized experimental workflow is crucial to validate the antibacterial potential of this novel compound. The following protocols are recommended:
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental experiment to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC assay, the MBC assay is performed to determine the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Protocol:
Subculture from MIC tubes: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto agar plates that do not contain the test compound.
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
Colony Counting: The number of colony-forming units (CFUs) on each plate is counted.
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.
Cytotoxicity Assay
It is imperative to assess the potential toxicity of the compound to mammalian cells to ensure its therapeutic window.
Protocol:
Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media.
Compound Exposure: The cells are exposed to serial dilutions of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid for a defined period (e.g., 24, 48, or 72 hours).
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated.
Future Directions and Conclusion
The synthesis and evaluation of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are a logical and promising next step in the quest for new antibacterial agents. The convergence of two biologically active scaffolds in its structure provides a strong rationale for its potential efficacy against drug-resistant pathogens.
The experimental framework outlined in this guide provides a clear path for the systematic investigation of this novel compound. Should the in vitro data prove favorable, subsequent studies should focus on in vivo efficacy in animal models of infection, pharmacokinetic and pharmacodynamic profiling, and mechanism of action deconvolution. The scientific community is encouraged to pursue research in this promising area.
References
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). MDPI. [Link]
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). PubMed. [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. (2024). ResearchGate. [Link]
Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. (1997). Journal of Food Protection. [Link]
Pharmacological activity of furan derivatives. (2024). IntechOpen. [Link]
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (2025). Kaunas University of Technology. [Link]
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (2023). Research Square. [Link]
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2022). IntechOpen. [Link]
The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (2022). ResearchGate. [Link]
Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. (1997). ResearchGate. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed Central. [Link]
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PubMed Central. [Link]
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). MDPI. [Link]
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports. [Link]
Cross-Validation of Analytical Methods for Pyroglutamic Acid Derivatives: RP-HPLC vs. HILIC-MS
Topic: Cross-Validation of Analytical Methods for Pyroglutamic Acid Derivatives Content Type: Publish Comparison Guide Executive Summary The quantification of pyroglutamic acid (pGlu) and its derivatives presents a uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Validation of Analytical Methods for Pyroglutamic Acid Derivatives
Content Type: Publish Comparison Guide
Executive Summary
The quantification of pyroglutamic acid (pGlu) and its derivatives presents a unique analytical paradox. While pGlu formation is a critical quality attribute (CQA) in therapeutic peptides and a significant biomarker in metabolomics, its detection is plagued by two distinct challenges: poor retention of the polar lactam ring on standard C18 phases and analytical artifacts where Glutamine (Gln) and Glutamic Acid (Glu) cyclize into pGlu during analysis.
This guide provides a rigorous cross-validation of the two dominant methodologies: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS) . We move beyond standard operating procedures to analyze the causality of errors, providing a decision framework for researchers to select the method that ensures data integrity.
Part 1: The Analytical Challenge
Pyroglutamic acid (5-oxoproline) lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) impossible and requiring low-UV detection (200–210 nm), which suffers from baseline noise. Furthermore, its high polarity leads to elution in the void volume of RPLC columns, necessitating ion-pairing reagents that are often incompatible with Mass Spectrometry (MS).
The "In-Source" Artifact
A critical failure mode in LC-MS analysis of pGlu is In-Source Cyclization .[1][2] High temperatures and voltages in Electrospray Ionization (ESI) sources can drive the dehydration of Glutamine and Glutamic Acid, artificially creating pGlu signals.
Risk: Overestimation of pGlu by 30–100%.
Solution: Chromatographic resolution of Gln/Glu from pGlu is mandatory before ionization.
Part 2: Comparative Methodology
Method A: RP-HPLC with Ion-Pairing (The QC Standard)
Best for: Quality Control of synthetic peptides, high-concentration samples, and impurity profiling.
Mechanism: Uses an acidic mobile phase with an ion-pairing reagent (e.g., Hexafluoroacetone or TFA) to neutralize the terminal carboxyl group, increasing hydrophobicity and retention on C18 columns.
Pros:
High reproducibility (RSD < 1%).
Robust for peptide-bound pGlu (e.g., pGlu-peptides).
No matrix effects (ion suppression) compared to MS.
Method B: HILIC-MS/MS (The Sensitivity Specialist)
Best for: Metabolomics, trace analysis in biological matrices, and distinguishing free pGlu.
Mechanism: Uses a polar stationary phase (Amide or Silica) with a high-organic mobile phase.[4] Water acts as the strong solvent.[5][6] pGlu is retained via hydrogen bonding and partition mechanisms.
Pros:
Superior retention of polar pGlu without ion-pairing.
High sensitivity (LOD < 5 ng/mL) due to organic-rich desolvation in MS.
Orthogonal selectivity to RPLC (elution order reversed).
Cons:
Sensitive to sample diluent (must match initial mobile phase).
Susceptible to matrix effects (phospholipids).
Part 3: Cross-Validation Data
The following data represents a synthesis of validation parameters derived from comparative studies (e.g., Purwaha et al., Anal. Chem. 2014 and internal application notes).
Metric
RP-HPLC (UV @ 210 nm)
HILIC-MS/MS (ESI+)
Linearity ()
> 0.999 (10–1000 µg/mL)
> 0.995 (5–2000 ng/mL)
LOD (Limit of Detection)
0.5 – 1.0 µg/mL
1 – 5 ng/mL
Precision (Intra-day RSD)
0.5% – 2.0%
3.0% – 6.5%
Recovery (Spiked Matrix)
95% – 102%
85% – 110% (Matrix dependent)
Artifact Risk
Low (No thermal source)
High (Requires Gln/Glu separation)
Throughput
Moderate (15-20 min run)
High (5-10 min run)
Part 4: Decision Framework & Workflow
The choice between RP-HPLC and HILIC is dictated by the analyte state (Free vs. Peptide-bound) and the required sensitivity.
Figure 1: Analytical Decision Tree for selecting the appropriate methodology based on analyte state and sensitivity requirements.
Part 5: Detailed Experimental Protocols
Protocol A: RP-HPLC for Peptide Impurity Profiling
Designed for detecting pGlu-peptide formation in stability samples.
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Agilent Zorbax SB-Aq), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 0–5% B in 5 min (isocratic hold for free pGlu elution), then 5–60% B over 20 min.
Detection: UV at 210 nm (primary) and 254 nm (reference).
Critical Step: Maintain column temperature at 25°C. Higher temperatures promote on-column degradation of Gln-peptides to pGlu-peptides.
Protocol B: HILIC-MS/MS for Free pGlu Quantification
Designed for metabolomics and preventing in-source artifacts.
Column: Amide-bonded phase (e.g., BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for acidic pGlu).
Mobile Phase B: Acetonitrile.
Gradient:
0.0 min: 90% B
1.0 min: 90% B
6.0 min: 50% B
8.0 min: 50% B
8.1 min: 90% B (Re-equilibration is critical; hold for 4 mins).
MS Settings (ESI+):
Transition: m/z 130.1
84.1 (Loss of HCOOH).
Artifact Control: Monitor Gln transition (m/z 147
84) to ensure it elutes after or before pGlu.
Sample Diluent: 75% Acetonitrile / 25% Water. Do not use 100% water , as it causes peak distortion in HILIC.
Part 6: Scientific Validation (The "Why")
Why HILIC over RP for Mass Spec?
In RPLC, pGlu elutes early in highly aqueous mobile phases. Desolvation in the MS source is inefficient with 95% water, reducing sensitivity. In HILIC, pGlu elutes in ~60% acetonitrile. The high volatility of the organic solvent enhances droplet evaporation in the ESI source, increasing signal intensity by 10–50 fold.
Why Monitor Glutamine?
As shown by Purwaha et al., up to 30% of Glutamine can convert to pGlu in the MS source if the fragmentor voltage is too high. If Gln and pGlu co-elute, the MS detector cannot distinguish "real" pGlu from "artifact" pGlu. Chromatographic separation is the only safeguard.
Figure 2: Mechanism of In-Source Cyclization Artifacts. Without separation, Gln artifacts merge with real pGlu signals.
References
Purwaha, P., et al. (2014).[1] "An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid." Analytical Chemistry. [Link]
McHale, C., & Harmon, T. (2023).[7] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Technical Report. [Link]
Ge, J., et al. (2011). "HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma." Journal of Chromatography B. [Link]
Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview. [Link]
Core Directive: This compound contains a furan ring and a carboxylic acid moiety.[2] The primary disposal risks are incompatibility with strong oxidizers (risk of rapid decomposition/ring opening) and exothermic reaction with strong bases .
Immediate Action Required:
Segregate immediately from oxidizing agents (e.g., Nitric Acid, Peroxides) and strong bases.
Do not dispose of down the drain.
Label as "Hazardous Waste - Organic Acid."
Chemical Profile & Disposal Assessment
Effective disposal requires understanding the chemical's behavior in a waste stream. This molecule combines a polar lactam (pyrrolidone) with a reactive furan ring and an acidic tail.
Physicochemical Properties Relevant to Disposal
Property
Data
Disposal Implication
Molecular Formula
High Carbon/Nitrogen content; suitable for incineration.[1][4]
Corrosive potential. Must be segregated from Cyanides/Sulfides to prevent gas generation.[1]
Reactivity
Furan Ring Sensitivity
High Risk. Furan rings are electron-rich and react violently with strong oxidizers.[1]
Solubility
Soluble in polar organic solvents (DMSO, Methanol), likely sparingly soluble in water.[1]
If in aqueous solution, check pH.[1] If < 2.0, classify as D002 .
Stability Warning: The Furan Moiety
While this specific derivative is more stable than simple furan, the furan ring remains susceptible to oxidative cleavage.
Mechanism: Strong oxidizers attack the diene system of the furan ring, leading to ring-opening and the formation of reactive dicarbonyls or polymerization.
Operational Rule: Never consolidate this waste into a container holding "Mixed Oxidizers" or "Chromic Acid" waste.
Waste Stream Decision Logic (Workflow)
Use the following logic to determine the correct waste stream container.
Figure 1: Decision matrix for segregating 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid based on physical state and solvent context.[1]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the central waste area:
Neutralization (Optional but Recommended for Large Liquid Volumes): If you have large quantities (>1L) of aqueous solution, slowly neutralize to pH 6-8 using a mild base (e.g., Sodium Bicarbonate). Caution: This will generate CO2 gas. Perform in a fume hood.
Quenching (Reaction Mixtures): If the compound is part of a reaction mixture containing unreacted oxidizers, these must be quenched (reduced) before bottling.
Phase 2: Packaging & Labeling
Follow these specifications to ensure compliance with RCRA and DOT regulations.
Component
Specification
Reason
Container Type
HDPE (High-Density Polyethylene) or Amber Glass.[1]
HDPE is resistant to organic acids.[1] Amber glass protects light-sensitive furan rings.
Under the Resource Conservation and Recovery Act (RCRA), this material is classified based on Generator Knowledge if it is not a specific listed waste.
Listed Waste: This specific CAS is not typically P-listed or U-listed (unlike Furan, which is U124).
Characteristic Waste:
D002 (Corrosivity): Applies if the waste is aqueous and pH < 2.[5]
D001 (Ignitability): Applies if dissolved in a flammable solvent (Flash point < 60°C).
Best Practice: Even if it does not strictly meet D002/D001, manage it as Non-Regulated Chemical Waste destined for Incineration . Do not landfill.
Spill Management Contingency
In the event of a spill in the laboratory:
PPE: Wear nitrile gloves, lab coat, and safety goggles.
Containment: Surround the spill with an inert absorbent (Vermiculite or Sand). Avoid paper towels if the spill also contains oxidizers.
Neutralization: If the spill is large and acidic, sprinkle Sodium Bicarbonate over the absorbent.
Collection: Scoop into a wide-mouth jar, label as "Spill Debris - Organic Acid," and dispose of via EHS.
References
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]
National Institutes of Health (NIH) - PubChem. "Compound Summary: 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid."[1] PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." OSHA.gov. Available at: [Link]
Mastering the Safe Handling of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug development, the novel compound 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold. However, realizing its full potential necessitates a foundati...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug development, the novel compound 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold. However, realizing its full potential necessitates a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in authoritative safety protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a safe and compliant laboratory environment.
Hazard Profile: Understanding the Risks
Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid has the following hazard classifications:
These classifications are the cornerstone of our risk assessment and directly inform the selection of appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate risks associated with identified chemical hazards.[2]
Core Directive: Essential Personal Protective Equipment
A multi-layered approach to PPE is required to address the skin, eye, and respiratory hazards posed by this compound. The following table summarizes the minimum required PPE.
Body Part
Required PPE
Standard/Specification
Rationale
Hands
Nitrile or Neoprene Gloves
ASTM F739 or EN 374
Prevents direct skin contact, mitigating the risk of skin irritation (H315). Double-gloving is recommended when handling higher concentrations.
Eyes/Face
Chemical Splash Goggles with Side Shields
ANSI Z87.1 / OSHA 1910.133
Protects against accidental splashes that could cause serious eye irritation (H319).[3][4]
Body
Fully-Buttoned Laboratory Coat
N/A
Provides a barrier against incidental contact and small spills, protecting underlying clothing and skin.
Respiratory
NIOSH-approved Respirator (if applicable)
OSHA 1910.134
Required if handling the powder outside of a fume hood or if aerosolization is likely, to prevent respiratory tract irritation (H335).[5]
Operational Plan: Step-by-Step PPE Protocols
Adherence to a strict, procedural approach for donning and doffing PPE is as critical as the equipment itself. This ensures that the user is protected and that the risk of cross-contamination is minimized.
Donning PPE Workflow
The following diagram, generated using Graphviz, illustrates the correct sequence for putting on your PPE before handling 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
Figure 1. Sequential workflow for donning PPE.
Hand Hygiene: Begin by washing your hands thoroughly with soap and water. This removes any potential contaminants before you handle your protective gear.
PPE Inspection: Carefully inspect each piece of PPE for any signs of damage, such as cracks in the goggles, tears in the gloves, or defects in the lab coat.
Laboratory Coat: Put on your lab coat and ensure it is fully buttoned.
Respiratory Protection (if necessary): If your risk assessment indicates a need for respiratory protection (e.g., handling fine powder outside of a fume hood), don your NIOSH-approved respirator now.[5] Perform a positive and negative pressure seal check to ensure a proper fit.
Eye and Face Protection: Put on your chemical splash goggles.[3][4] They should fit snugly around your eyes to provide a complete seal.
Gloves: Don your chemical-resistant gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat to create a protective overlap.
Doffing PPE Workflow and Contamination Avoidance
The removal of PPE is a critical control point for preventing personal contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Gloves: Remove your gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.
Goggles: Remove your goggles by handling the strap from behind your head. Avoid touching the front of the goggles, which may be contaminated.
Laboratory Coat: Unbutton your lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out as you go. Fold the coat so that the contaminated exterior is folded inward.
Respirator: If a respirator was used, remove it by the straps without touching the front of the facepiece.
Final Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid must be treated as hazardous waste. This includes used gloves, disposable lab coats, and any contaminated weighing papers or bench protectors.
Waste Segregation: Contaminated solid waste should be placed in a designated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with non-hazardous laboratory trash.
Container Requirements: Ensure the waste container is made of a compatible material and is kept closed except when adding waste.[6]
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents.
Disposal: Follow your institution's specific procedures for the pickup and disposal of chemical waste, which must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
By integrating these safety protocols into your daily laboratory operations, you can confidently work with 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring both your personal safety and the integrity of your scientific endeavors.
References
PubChem. 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
Hydrosil International. HS-PF | Product Safety Data Sheet. [Link]
US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
Occupational Safety and Health Administration. 1910.134 - Respiratory protection. [Link]
Occupational Safety and Health Administration. 1910.132 - General requirements. [Link]
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Occupational Safety and Health Administration. 1910.133 - Eye and face protection. [Link]
PubChem. 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
eCFR. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [Link]
GovInfo. Occupational Safety and Health Admin., Labor § 1910.133. [Link]
UNM Chemistry. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]
OSHA. Personal Protective Equipment Subpart I 29 CFR 1910.132. [Link]
EPA. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. [Link]
National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). [Link]
major requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134. [Link]
eCFR. 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. [Link]
29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories 1 Part Number. [Link]
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
Reed College. Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. [Link]
Managing Hazardous Chemical Waste in the Lab. [Link]
MN Dept. of Health. OSHA Revised Respiratory Protection Standards. [Link]
GovInfo. Occupational Safety and Health Admin., Labor § 1910.1450. [Link]
IN.gov. OSHA Basic Assessment Aid 29 CFR 1910.132 (d) (1) Personal Protective Equipment – Subpart I. [Link]
P2 InfoHouse. Prudent Practices for Handling Hazardous Chemicals in Laboratories. [Link]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Appendix A 29 CFR 1910.134 Respiratory Protection. [Link]
29 CFR Ch. XVII (7–1–14 Edition) § 1910.133. [Link]
PubChem. Pyrrolidone carboxylic acid. National Center for Biotechnology Information. [Link]
CustomsMobile. 29 CFR 1910.133 - Eye and face protection. [Link]
Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]